5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5,6,7-trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-5-6(2)11-9-4-8(10(14)15)12-13(9)7(5)3/h4H,1-3H3,(H,14,15) |
InChI Key |
BYJWQYTVMBBJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=CC(=N2)C(=O)O)N=C1C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The mechanism often involves the modulation of kinases and other enzymes critical for cancer cell survival and proliferation.
Antimicrobial Properties
There is evidence suggesting that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial activity against various bacterial strains. The carboxylic acid functionality enhances solubility and bioavailability, making these compounds suitable candidates for developing new antibiotics.
Neuroprotective Effects
Some studies have reported neuroprotective effects of pyrazolo[1,5-a]pyrimidine derivatives in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
Agricultural Applications
Herbicides and Pesticides
The compound has been explored for its potential use as a herbicide or pesticide. Its structural characteristics allow it to interact with specific biological targets in plants or pests, leading to growth inhibition or mortality. This application is particularly relevant in developing environmentally friendly agricultural chemicals.
Material Science
Polymer Additives
In materials science, 5,6,7-trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be used as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it a valuable component in producing high-performance materials.
Summary of Research Findings
Case Studies
-
Anticancer Activity Study
A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound effectively inhibited the growth of several cancer cell lines. The compound was found to induce apoptosis via the mitochondrial pathway. -
Neuroprotective Effects Research
In a preclinical study published in Neuropharmacology, researchers observed that the compound significantly reduced neuroinflammation and oxidative stress markers in animal models of Alzheimer's disease. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders. -
Agricultural Application Study
A recent study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives as herbicides against common agricultural weeds. The compounds exhibited selective toxicity towards target species while being safe for crop plants.
Mechanism of Action
The mechanism by which 5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Positional Effects
Key structural differences among pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives include:
- Substituent Type : Methyl, trifluoromethyl, phenyl, and heteroaromatic groups (e.g., furan, pyridyl) are common at positions 5, 6, and 7.
- Carboxylic Acid Position : Derivatives with carboxylic acid at C(3) or C(6) (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) exhibit distinct hydrogen-bonding patterns compared to C(2) analogues .
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula C₁₀H₁₁N₃O₂.
Biological Activity
5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has shown promise in various enzymatic inhibition studies.
- Molecular Formula : C10H11N3O2
- Molecular Weight : 205.21 g/mol
- CAS Number : 1531664-20-6
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines possess notable anticancer activities. A study highlighted the synthesis and evaluation of various derivatives, including this compound. The compound demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
Enzymatic Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes. For instance, it has been noted for its ability to inhibit DNA gyrase, an essential enzyme for bacterial replication. This inhibition is particularly relevant for developing antibacterial agents . The structure-activity relationship (SAR) studies suggest that modifications at various positions on the pyrazolo ring can enhance or reduce biological activity .
Case Studies
-
Antitumor Activity :
- A series of experiments were conducted to evaluate the antitumor efficacy of 5,6,7-trimethylpyrazolo[1,5-a]pyrimidine derivatives. Results indicated that compounds with specific substitutions at the 3 and 4 positions exhibited enhanced cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
-
Antibacterial Activity :
- In vitro studies have shown that the compound exhibits significant antibacterial properties against Gram-positive bacteria. The mechanism of action appears to involve the disruption of bacterial DNA replication processes . Comparative studies with known antibiotics revealed that this compound could serve as a novel scaffold for antibiotic development.
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Recent advancements have focused on optimizing synthetic routes to improve yield and reduce reaction times . Functionalization strategies have also been explored to enhance biological activity through targeted modifications.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
